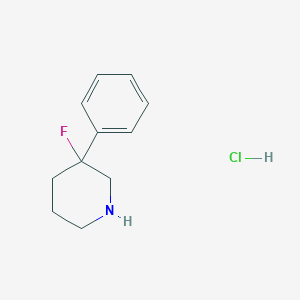

3-Fluoro-3-phenylpiperidine hydrochloride

Description

Contextual Significance within Fluorinated Piperidine (B6355638) Chemistry

The piperidine ring is a ubiquitous N-heterocycle found in a vast array of natural products and pharmaceuticals, with over 59% of all small-molecule drugs approved by the FDA containing at least one N-heterocycle. acs.org The introduction of fluorine into the piperidine scaffold can profoundly influence a molecule's properties. acs.orgnih.gov Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, a critical factor for receptor binding and pharmacokinetic profiles. acs.orgresearchgate.net

The position of the fluorine atom on the piperidine ring is crucial. nih.gov For instance, fluorination has been shown to lower the basicity of piperidines, which can be advantageous in reducing affinity for the hERG channel, thereby mitigating potential cardiac toxicity. acs.org The gauche effect of fluorine is also widely utilized to create conformationally defined building blocks for drug design. acs.org

Recent synthetic advancements have provided greater access to a variety of fluorinated piperidines. acs.orgnih.govnih.gov These methods, including dearomatization-hydrogenation processes and palladium-catalyzed hydrogenations, have enabled the synthesis of complex (multi)fluorinated piperidines, including fluorinated analogs of commercially available drugs. nih.govnih.gov This growing accessibility to diverse fluorinated piperidine building blocks underscores the importance of compounds like 3-Fluoro-3-phenylpiperidine hydrochloride as potential components in fragment-based drug discovery and as scaffolds for new chemical entities. acs.org

A comprehensive study on a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives highlighted that the number of fluorine atoms and their distance to the nitrogen atom are major determinants of the compound's basicity. researchgate.net This modulation of pKa, along with changes in lipophilicity (LogP), are fundamental physicochemical properties that affect a compound's pharmacological activity, bioavailability, metabolism, and toxicity. researchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-fluoro-4-phenylpiperidine | C11H14FN | 179.23 | 1334472-24-0 |

| 4-Fluoro-4-phenylpiperidine hydrochloride | C11H15ClFN | 215.695 | 1056382-25-2 |

| 4-(3-Fluoro-phenyl)-piperidine | C11H14FN | 179.23 | 104774-88-1 |

| (3S)-3-Fluoropiperidine hydrochloride | Not specified | Not specified | 871664-50-5 |

Overview of the Phenylpiperidine Scaffold in Contemporary Research

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of therapeutic agents. ontosight.aipainphysicianjournal.com These compounds are characterized by a piperidine ring directly attached to a phenyl group, a combination that gives rise to a variety of biological activities. ontosight.aiwikipedia.org Phenylpiperidine derivatives have been extensively explored, particularly in the development of opioid analgesics. ontosight.ainih.gov

Compounds based on the 4-phenylpiperidine (B165713) scaffold have shown excellent agonistic activity towards the human mu-opioid receptor. nih.govresearchgate.net The substitution pattern on both the phenyl and piperidine rings significantly influences the pharmacological profile. ontosight.ai For example, fentanyl, a potent synthetic opioid, is a well-known member of the phenylpiperidine class. painphysicianjournal.comnih.gov

Beyond opioid activity, the phenylpiperidine framework is found in drugs with diverse central nervous system effects. wikipedia.org For instance, certain butyrophenone (B1668137) antipsychotics like haloperidol (B65202) are 4-phenylpiperidine derivatives. wikipedia.org The versatility of this scaffold is further demonstrated by its presence in selective serotonin (B10506) reuptake inhibitors (SSRIs) and compounds with anti-inflammatory and neuroprotective effects. ontosight.aiwikipedia.org

The 3-phenylpiperidine (B1330008) isomer also holds significant research interest. It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and psychoactive agents. chemimpex.com For example, (S)-3-phenylpiperidine is a chiral intermediate for the synthesis of Niraparib, a PARP inhibitor used in cancer therapy. google.com The stability and versatility of the 3-phenylpiperidine hydrochloride salt make it a valuable building block for researchers in medicinal chemistry. chemimpex.com

The combination of the phenylpiperidine core with fluorine substitution, as in this compound, represents a logical step in the exploration of new chemical space. The fluorine atom can be expected to modulate the electronic properties of the phenyl ring and the conformational preferences of the piperidine ring, potentially leading to novel pharmacological profiles and improved drug-like properties.

| Compound | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Pethidine (Meperidine) | Opioid Analgesic | 4-phenylpiperidine |

| Fentanyl | Opioid Analgesic | 4-anilidopiperidine (a phenylpiperidine derivative) |

| Haloperidol | Antipsychotic | 4-phenylpiperidine |

| Paroxetine | SSRI Antidepressant | 4-(4-fluorophenyl)piperidine |

| Niraparib | Anticancer (PARP inhibitor) | (S)-3-phenylpiperidine core |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYHRHZNSGXATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor Chemistry and Starting Materials for 3 Fluoro 3 Phenylpiperidine Hydrochloride Synthesis

Fluoro-Pyridine Derivatives as Synthetic Intermediates

Fluoro-pyridine derivatives are pivotal intermediates in the synthesis of fluorinated piperidines, including 3-Fluoro-3-phenylpiperidine. The most common approach involves the catalytic hydrogenation of a substituted 3-fluoropyridine (B146971) ring to form the corresponding piperidine (B6355638). This transformation is a critical step that saturates the aromatic ring, thereby creating the piperidine core with the fluorine substituent intact.

The hydrogenation of fluorinated pyridines can be challenging due to potential catalyst poisoning by the nitrogen heterocycle and the risk of hydrodefluorination as an undesired side reaction. chemrxiv.org However, various catalytic systems have been developed to overcome these challenges, enabling the efficient and stereoselective reduction of the pyridine (B92270) ring. For instance, iridium(III)-catalyzed ionic hydrogenation has been shown to tolerate 3-fluoro substituents, providing the corresponding 3-fluoropiperidines without cleavage of the carbon-fluorine bond. chemrxiv.org

Another effective method is the dearomatization-hydrogenation (DAH) process. scientificupdate.com This one-pot reaction, often catalyzed by rhodium complexes, first dearomatizes the fluoropyridine precursor, followed by hydrogenation of the resulting intermediates. scientificupdate.com This strategy has been successfully applied to produce a range of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. scientificupdate.com The choice of catalyst and reaction conditions plays a significant role in the efficiency and selectivity of the hydrogenation process.

| Precursor | Catalyst/Reagent | Reaction Type | Product | Key Findings |

|---|---|---|---|---|

| 3-Fluoropyridine | Iridium(III) Complex | Ionic Hydrogenation | 3-Fluoropiperidine | Tolerates the fluoro substituent, avoiding hydrodefluorination. chemrxiv.org |

| 3-Fluoropyridine | [Rh(COD)Cl]₂ / H-Bpin | Dearomatization-Hydrogenation (DAH) | cis-3-Fluoropiperidine | Yields all-cis products with high diastereoselectivity. scientificupdate.com |

| Substituted 3-Fluoropyridines | Ruthenium or Rhodium Complexes | Asymmetric Hydrogenation | Chiral Fluorinated Piperidines | Enables the synthesis of enantiomerically enriched products. scientificupdate.com |

N-Protected Piperidones and Related Heterocycles

N-protected piperidones, particularly N-protected 3-piperidone, serve as versatile starting materials for the synthesis of 3-substituted piperidines. The protecting group on the nitrogen atom, commonly a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions and allows for controlled functionalization of the piperidone ring.

A key synthetic strategy involves the reaction of an N-protected 3-piperidone with an organometallic reagent, such as a Grignard reagent derived from a fluorinated aromatic compound. google.com This nucleophilic addition to the ketone functionality introduces the fluorophenyl group at the 3-position of the piperidine ring. The resulting tertiary alcohol can then undergo further transformations, such as dehydration and subsequent reduction, to yield the desired 3-fluoro-3-phenylpiperidine structure. google.com

The synthesis of the N-protected 3-piperidone precursor itself is a multi-step process that can start from 3-hydroxypyridine. google.com The pyridine is first N-benzylated, followed by reduction to N-benzyl-3-hydroxypiperidine. The hydroxyl group is then protected, and the benzyl group is removed and replaced with a Boc group. Finally, oxidation of the hydroxyl group yields N-Boc-3-piperidone. google.com

| Starting Material | Key Intermediate | Reaction Step | Product |

|---|---|---|---|

| N-Protected 3-Piperidone | 3-Hydroxy-3-(fluorophenyl)piperidine derivative | Grignard Reaction with a fluorophenylmagnesium halide | N-Protected 3-Fluoro-3-phenylpiperidine precursor |

| 3-Hydroxypyridine | N-Benzyl-3-hydroxypyridine quaternary ammonium salt | Reaction with benzyl bromide | N-Benzyl-3-hydroxypiperidine (after reduction) |

| N-Benzyl-3-hydroxypiperidine | N-Boc-3-hydroxypiperidine | Hydrogenolysis and Boc protection | N-Boc-3-piperidone (after oxidation) |

Aromatic and Fluoroaromatic Precursors

Aromatic and, more specifically, fluoroaromatic compounds are essential precursors for introducing the phenyl and fluorophenyl moieties onto the piperidine scaffold. One prominent method involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.gov In this approach, a dihydropyridine (B1217469) derivative reacts with an arylboronic acid, such as a fluorophenylboronic acid, to form a 3-substituted tetrahydropyridine (B1245486). acs.org Subsequent reduction of the remaining double bond in the tetrahydropyridine ring yields the final 3-arylpiperidine. acs.org

This multi-step process typically begins with the partial reduction of pyridine to a dihydropyridine. acs.org This intermediate then undergoes the crucial rhodium-catalyzed asymmetric carbometalation with the chosen fluoroaromatic boronic acid. acs.org The final step is the hydrogenation of the tetrahydropyridine to the desired piperidine. acs.org This method allows for the enantioselective synthesis of chiral 3-substituted piperidines. acs.orgnih.gov

The synthesis of 3-fluoropyridine itself, a key fluoroaromatic precursor for subsequent hydrogenation, can be achieved through various methods. For instance, it can be prepared from 2,5-dibromo-3-fluoropyridine, which is synthesized from 2-amino-5-bromopyridine via diazotization and thermal decomposition in the presence of a fluoride (B91410) source. google.com

| Precursor Type | Specific Example | Reaction/Method | Intermediate/Product |

|---|---|---|---|

| Fluoroaromatic Boronic Acid | 2-Fluorophenylboronic acid | Rh-catalyzed asymmetric reductive Heck reaction with a dihydropyridine | 3-(2-Fluorophenyl)tetrahydropyridine |

| Fluoroaromatic Pyridine | 3-Fluoropyridine | Catalytic Hydrogenation | 3-Fluoropiperidine |

| Halogenated Fluoropyridine | 2,5-Dibromo-3-fluoropyridine | Starting material for the synthesis of other functionalized 3-fluoropyridines | Various 3-fluoropyridine derivatives |

Stereochemical Considerations and Chiral Synthesis of 3 Fluoro 3 Phenylpiperidine Hydrochloride

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of fluorinated piperidines requires precise control over the formation of chiral centers. Various diastereoselective and enantioselective methods have been developed for this purpose.

Diastereoselective Approaches: A prevalent strategy for creating fluorinated piperidines involves a catalytic dearomatization-hydrogenation sequence starting from fluoropyridine precursors. nih.gov This method has been shown to produce a range of substituted, all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Another approach utilizes the electrophilic fluorination of cyclic enamines, followed by a Lewis acid-mediated nucleophilic substitution, which generates N-acyliminium ions that can be trapped by carbon nucleophiles. clockss.org The fluorine atom in these intermediates influences the diastereoselectivity of the final product. clockss.org

Researchers have also developed a one-pot cascade process that begins with a rhodium(I)-catalyzed C–H activation and alkyne coupling. nih.gov This is followed by an electrocyclization and a subsequent reduction, which yields highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov

Enantioselective Approaches: For achieving high enantioselectivity, asymmetric hydrogenation is a key technique. For instance, the synthesis of a syn-3-fluoro-4-aminopiperidine intermediate was achieved through the asymmetric hydrogenation of a fluoro-enamide derived from 3-fluoro-4-amino pyridine (B92270). scientificupdate.com While various metal catalysts like rhodium and ruthenium showed good enantioselectivity, managing C-F bond reduction was a challenge. scientificupdate.com

Another powerful strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.org This method can produce 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity, which are valuable precursors for creating a library of enantioenriched 3-piperidines. acs.org The synthesis of fluorinated indolizidinone derivatives has also been achieved through an enantioselective intramolecular aza-Michael reaction, showcasing the utility of organocatalysis in creating complex chiral fluorinated heterocycles. nih.gov

Resolution Techniques for Stereoisomers

When a synthesis results in a mixture of stereoisomers (a racemic mixture), resolution techniques are employed to separate them. For piperidine (B6355638) derivatives, this can be a critical step to isolate the desired enantiomer or diastereomer.

One common method is the kinetic resolution of racemic mixtures. This has been applied to disubstituted piperidines using enantioselective acylation. nih.gov This technique can effectively discriminate between different ring conformations and has shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov

For compounds like 3-phenylpiperidine (B1330008), chiral resolution is a key step in the synthesis of specific enantiomers, such as the (R) or (S) forms. google.com This process often involves using an acidic resolving agent in a suitable solvent to form diastereomeric salts that can be separated by crystallization. google.com

Furthermore, preparative chromatography on a chiral column is a powerful technique for separating stereoisomers. google.com Techniques like Supercritical Fluid Chromatography (SFC) and UltraPerformance Convergence Chromatography (UPC²) are particularly effective for chiral separations, offering high resolution and shorter analysis times compared to traditional HPLC. lcms.cz These methods can be optimized by adjusting temperature, pressure, and flow rate to achieve the best separation of enantiomers and diastereomers. lcms.cz

Conformational Analysis of 3-Fluoro-3-phenylpiperidine Systems

The spatial arrangement of atoms, or conformation, of fluorinated piperidines is governed by a complex interplay of electronic and steric effects. The introduction of a fluorine atom can significantly alter the conformational preferences of the piperidine ring. researchgate.net These preferences are influenced by several factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net Computational studies and NMR spectroscopy are primary tools used to investigate these conformational behaviors. nih.govhuji.ac.il

The polarity of the solvent also plays a crucial role in determining the conformational equilibrium. d-nb.inforesearchgate.net For instance, increasing solvent polarity can invert the conformational behavior of some N-protected 3,5-difluoropiperidines, shifting the equilibrium from a conformation with equatorial fluorine atoms to one where they are axial. d-nb.info

In the protonated form (piperidinium salts), such as 3-fluoro-3-phenylpiperidine hydrochloride, the preference for the fluorine atom to occupy either an axial or equatorial position is a subject of significant interest. Experimental and computational studies on various fluorinated piperidinium HCl salts have shown a strong preference for the fluorine atom to be in the axial position. nih.govd-nb.info

This axial preference is largely attributed to stabilizing electrostatic interactions, specifically a charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C-F). d-nb.infonih.gov Hyperconjugation effects, such as the interaction between the lone pair of the fluorine atom and the σ*(H–N) orbital, also contribute to the stability of the axial conformer. nih.gov

The stability of the axial conformer is also influenced by the solvent. Computational analysis indicates that the stability of the axial conformer increases with rising solvent polarity. d-nb.info However, other factors, such as the molecular dipole moment, can also have a significant impact, especially for charged species in highly polar solvents. d-nb.info In some cases, like the 4-fluoropiperidinium salt, the equatorial conformer may be dominant in aqueous solution despite calculations favoring the axial position, suggesting that the larger dipole moment of the equatorial conformer leads to greater stabilization in polar solvents. nih.govd-nb.info

| Compound Derivative | ΔG in Solvent | ΔG in Gas Phase | Observed Conformation |

|---|---|---|---|

| 3-Fluoropiperidine-TFA (in CHCl₃) | +4.8 | +1.8 | Axial |

| 3-Fluoropiperidine-HCl (in H₂O) | +8.6 | +3.9 | Axial |

| 3-Fluoropiperidine-NH (in H₂O) | +6.2 | +3.6 | Axial |

Impact of Stereochemistry on Molecular Interactions

The specific three-dimensional structure of fluorinated piperidines, dictated by their stereochemistry, has a profound effect on their molecular interactions and, consequently, their physicochemical and biological properties. beilstein-journals.orgbeilstein-journals.org The stereoselective placement of fluorine can lead to significant changes in a molecule's polarity, viscosity, metabolic stability, and cell membrane permeability. researchgate.netbeilstein-journals.org

The conformational rigidity imparted by fluorine substitution can lead to more well-defined molecular shapes, which is a crucial factor in drug design for optimizing interactions with biological targets. nih.gov The preference for an axial fluorine in piperidinium salts, for example, creates a distinct electrostatic potential on the molecular surface that can influence how the molecule binds to receptors or enzymes. researchgate.net

Structure Activity Relationship Sar Studies of 3 Fluoro 3 Phenylpiperidine Hydrochloride Analogues

Influence of Fluorine Position on Phenyl Ring

The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity in phenylpiperidine analogues. Studies on closely related compounds, such as fluorinated fentanyl analogues, provide a valuable model for understanding these effects. The electronic properties of fluorine—its high electronegativity and ability to form strong C-F bonds—can alter a molecule's interaction with protein targets and its metabolic stability. nih.govmdpi.com

Research on fentanyl-related substances (FRS) has systematically evaluated the impact of fluorine substitution at the ortho-, meta-, and para-positions of the phenyl ring. nih.gov These studies have shown that the rank order of potencies for effects such as antinociception and hypoventilation varies significantly between regioisomers. nih.gov For example, moving the fluorine from the para- to the ortho-position can drastically alter the compound's activity profile. This suggests that the fluorine atom's location directly influences how the molecule fits into and interacts with the binding pocket of its target receptor, likely the mu-opioid receptor (MOR) in the case of fentanyls. nih.gov

Table 1: Representative Data on the Influence of Fluorine Position on Biological Activity of Fentanyl Analogues Note: Data is illustrative of the principles of fluorine substitution effects.

| Compound | Phenyl Ring Substitution | Relative Potency (Antinociception) |

|---|---|---|

| Fentanyl | Unsubstituted | 100 |

| ortho-Fluorofentanyl | 2-Fluoro | Varies, often lower |

| meta-Fluorofentanyl | 3-Fluoro | Varies |

| para-Fluorofentanyl | 4-Fluoro | Varies, often higher |

Impact of Additional Substituents on the Phenyl Moiety (e.g., Halogens, Alkyls, Electron-Withdrawing Groups)

Beyond fluorine, the addition of other substituents to the phenyl moiety significantly modulates the activity of phenylpiperidine derivatives. The electronic and steric properties of these substituents play a pivotal role in binding affinity and selectivity. researchgate.net

The introduction of groups with varying electronic properties—such as electron-donating groups (e.g., -CH3) or electron-withdrawing groups (e.g., -CN, -NO2, -CF3)—can alter the electron density of the phenyl ring. This change in electron distribution affects the molecule's electrostatic potential and its ability to form favorable interactions, such as pi-stacking or dipole interactions, with amino acid residues in the target's binding site. For instance, studies on other scaffolds have shown that the presence of a strong electron-withdrawing group like a cyano (-CN) moiety can create an electron-rich region that is fundamental for inhibitory activity.

The type and position of the substituent are crucial. In one study of 3-(3-hydroxyphenyl)piperidine derivatives, the addition of a second hydroxyl group at the 4-position of the aromatic ring resulted in a compound that lacked selectivity for dopamine autoreceptors. nih.gov This highlights that even small changes can have profound effects on the pharmacological profile. The versatility of the piperidine (B6355638) scaffold allows it to be a core component in drugs across more than twenty pharmaceutical classes. researchgate.net

Table 2: Effect of Phenyl Substituents on Biological Activity Note: This table presents a generalized summary of observed SAR trends.

| Substituent Type | General Position | Typical Effect on Activity | Rationale |

|---|---|---|---|

| Halogens (Cl, Br) | para | Often increases potency | Enhances lipophilicity, may form halogen bonds |

| Alkyls (e.g., -CH3) | ortho | May decrease potency | Steric hindrance with binding pocket |

| Electron-Withdrawing (-CN, -NO2) | ortho, para | Can increase or decrease potency | Alters ring electronics, affecting key interactions |

Role of the Piperidine Ring Structure and Substitution Patterns

The piperidine ring is a foundational component of many pharmacologically active molecules, and modifications to its structure are a key strategy in drug design. researchgate.netmdpi.com SAR studies on fentanyl and its analogues have demonstrated that substitutions on the piperidine ring, particularly at the 3-position, have a significant impact on analgesic potency. researchgate.netnih.gov

The steric bulk of substituents at the 3-position is a critical factor. Groups larger than a methyl group have been shown to severely reduce potency compared to the parent compound. nih.gov This suggests that the binding pocket has strict steric limitations around this region of the molecule. researchgate.net The stereochemistry (cis/trans isomerism) of these substituents also plays a crucial role in determining the compound's potency. nih.gov For example, cis-3-methylfentanyl is significantly more potent than its trans isomer.

Furthermore, modifications to the nitrogen atom of the piperidine ring can influence activity. N-demethylation of certain piperidine-based ligands has been shown to improve activity at serotonin (B10506) (SERT) and norepinephrine (NET) transporters while causing only modest changes at the dopamine transporter (DAT). utmb.edu The introduction of various bridging moieties to the piperidine ring has also been explored to probe receptor affinity and hydrophobicity. nih.gov

Comparison with Other Saturated Heterocycles (e.g., Piperazine, Tetrahydropyridine)

Replacing the piperidine ring with other saturated heterocycles is a common strategy to probe the structural requirements for activity and to modify a compound's physicochemical properties.

In some series of compounds, replacing a piperazine ring with a piperidine ring does not significantly lessen the desired biological activity. mdpi.com However, in other cases, the change is critical. A comparative study of histamine H3 and sigma-1 receptor antagonists found that replacing a piperazine core with a piperidine core dramatically increased affinity for the sigma-1 receptor (from a Ki of 1531 nM to 3.64 nM) while having a much smaller effect on H3 receptor affinity. nih.gov This highlights how the nature of the heteroatom(s) in the ring can govern selectivity between different targets.

The size of the heterocyclic ring is also indispensable for activity in many cases. For a series of dopamine-autoreceptor agonists, the 3-(3-hydroxyphenyl)piperidine moiety was found to be essential for high potency. nih.gov When the six-membered piperidine ring was replaced with a five-membered pyrrolidine ring or a seven-membered perhydroazepine ring, the resulting compounds were inactive. nih.gov This demonstrates a strict structural requirement for the six-membered ring in maintaining the correct conformation for receptor binding in that specific chemical series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Fluoro-3-phenylpiperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For phenylpiperidine derivatives, QSAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are valuable tools for understanding the structural features required for activity and for designing new, more potent analogues. nih.govsemanticscholar.org

In a typical QSAR study of phenylpiperidine derivatives, a series of analogues with known biological activities is selected. nih.gov A wide range of molecular descriptors are then calculated for each molecule, quantifying their steric, electronic, and hydrophobic properties. Statistical methods, such as partial least squares (PLS) or neural networks, are used to build a mathematical model that links these descriptors to the observed activity. nih.gov

These models can provide significant insights. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists successfully identified four key molecular descriptors that correlated with analgesic activity. nih.gov Such models can be used to predict the activity of virtual, unsynthesized compounds, thereby prioritizing synthetic efforts. kcl.ac.uk The resulting 3D-QSAR models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are predicted to either increase or decrease biological activity, providing a roadmap for structural optimization. semanticscholar.org

Mechanistic Investigations in 3 Fluoro 3 Phenylpiperidine Hydrochloride Chemistry

Molecular-Level Insights into Catalytic Hydrogenation Processes

Catalytic hydrogenation is a fundamental process for the synthesis of saturated heterocycles like piperidines from their aromatic precursors. In the case of fluorinated substrates, this transformation is often accompanied by a competing hydrodefluorination (HDF) reaction, which can impact the yield and purity of the desired product. The interplay between these two pathways is a subject of detailed mechanistic investigation.

Hydrodefluorination, the cleavage of a carbon-fluorine bond and its replacement with a carbon-hydrogen bond, is a significant side reaction during the catalytic hydrogenation of fluorinated pyridines. nih.gov The mechanism of this process is highly dependent on the nature of the catalyst and the substrate.

Studies on the hydrodefluorination of fluoropyridines using ruthenium N-heterocyclic carbene (NHC) catalysts have revealed that the regioselectivity of C-F activation is significantly influenced by the NHC ligand. surrey.ac.uk For instance, with certain NHC ligands, HDF is favored at the ortho-position relative to the nitrogen atom. A proposed stepwise mechanism involves a nitrogen-to-ruthenium σ-interaction that stabilizes the transition state for C-F bond cleavage at this position. surrey.ac.uk In contrast, a concerted pathway is suggested to be more accessible for para-HDF with other NHC ligands. surrey.ac.uk

In the context of rhodium NHC-catalyzed hydrodefluorination of polyfluorotoluenes, stoichiometric studies have shown that the catalyst can react with the substrate to form a rhodium-fluoride complex, which can then be regenerated to the active rhodium-hydride species by a silane (B1218182) reducing agent. bath.ac.uk However, the efficiency of these catalysts can be limited by a competing C-H activation of the partially fluorinated intermediates, leading to catalytically inactive species. bath.ac.uk

The general mechanism for hydrodefluorination often involves oxidative addition of the C-F bond to a low-valent metal center, followed by ligand metathesis and reductive elimination to form the C-H bond. nih.gov This has been demonstrated in detail for main-group bismuth catalysts, which can cycle between Bi(I) and Bi(III) oxidation states to effect the transformation. nih.gov While not directly studying piperidine (B6355638) derivatives, these investigations provide a foundational understanding of the elementary steps involved in catalytic C-F bond cleavage.

A simplified representation of a proposed hydrodefluorination pathway during the hydrogenation of a fluorinated pyridine (B92270) is presented in the table below.

| Step | Description |

| 1. Substrate Coordination | The fluorinated pyridine coordinates to the active metal center on the catalyst surface. |

| 2. C-F Bond Activation | The C-F bond is activated, for example, through oxidative addition to the metal center. |

| 3. Fluoride (B91410) Transfer | The fluorine atom is transferred to the metal center, forming a metal-fluoride species. |

| 4. Hydrogenolysis | The resulting intermediate undergoes hydrogenolysis to replace the fluorine with a hydrogen atom. |

| 5. Product Desorption | The hydrodefluorinated product desorbs from the catalyst surface. |

This is a generalized and simplified representation of a possible hydrodefluorination pathway.

The addition of a Brønsted acid has been shown to have a significant impact on the outcome of the catalytic hydrogenation of fluorinated pyridines. In the palladium-catalyzed hydrogenation of 3-fluoropyridine (B146971), the presence of a strong Brønsted acid, such as aqueous HCl, was found to be crucial for achieving high conversion of the starting material. nih.govacs.orgthieme-connect.com

Crucially, the addition of the acid also suppresses the formation of the hydrodefluorinated side product. nih.govacs.orgthieme-connect.com When the reaction is performed in the absence of a strong acid, the conversion is diminished, and the major product is the defluorinated piperidine. nih.gov The beneficial effect of the Brønsted acid on the reactivity towards hydrogenation has been noted in the literature; however, its precise influence on mitigating hydrodefluorination is still a subject of ongoing investigation. nih.govacs.org It is hypothesized that protonation of the pyridine nitrogen increases the substrate's susceptibility to hydrogenation, thereby kinetically favoring the desired reaction pathway over hydrodefluorination.

The table below summarizes the effect of Brønsted acid on the hydrogenation of 3-fluoropyridine as reported in a study.

| Catalyst | Acid | Conversion (%) | Product Distribution (Fluorinated:Defluorinated) |

| Pd(OH)₂/C | aq. HCl | High | Predominantly Fluorinated |

| Pd(OH)₂/C | None | 17 | 22:78 |

Data adapted from a study on the heterogeneous hydrogenation of fluoropyridines. nih.gov

Radical and C-H Activation Pathways in Piperidine Formation

Beyond the classical hydrogenation of aromatic precursors, radical and C-H activation pathways offer alternative and powerful strategies for the synthesis of the piperidine ring, including the 3-arylpiperidine scaffold.

One notable approach to the synthesis of 3-arylpiperidines involves a radical 1,4-aryl migration. nih.govresearchgate.net This method utilizes a sequence of reactions starting with a xanthate addition to an N-allylarylsulfonamide. Subsequent treatment with a radical initiator, such as dilauroyl peroxide, triggers the 1,4-aryl migration to form the key intermediate, which can then be converted to the desired 3-arylpiperidine derivative. nih.govresearchgate.net

Palladium-catalyzed C-H activation has emerged as a versatile tool for the functionalization of C-H bonds, which are typically considered unreactive. rsc.orgnih.govresearchgate.netbohrium.com While many applications focus on the modification of pre-existing piperidine rings, these principles can also be applied to their formation. For instance, intramolecular C-H activation can be employed to construct the piperidine ring. This often involves the use of a directing group to position the palladium catalyst in proximity to the C-H bond that will be activated. nih.gov The general mechanism involves the oxidative addition of a C-X bond (where X is a halide or triflate) to a Pd(0) species, followed by intramolecular C-H activation to form a palladacycle. Subsequent reductive elimination then forges the new C-C or C-heteroatom bond, completing the ring formation and regenerating the active catalyst. nih.gov

Mechanistic Aspects of Asymmetric Reductive Transamination

A highly innovative and efficient method for the synthesis of chiral piperidines, including fluorinated derivatives, is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium (B92312) salts. nih.govresearchgate.netdicp.ac.cnresearchgate.netacs.org This reaction proceeds with excellent diastereo- and enantioselectivities and demonstrates broad functional group tolerance. researchgate.netdicp.ac.cn

The proposed mechanism for this transformation is a multi-step process that begins with the activation of the pyridine ring through quaternization. nih.govacs.org The key steps are outlined below:

Transfer Hydrogenation : The reaction is initiated by a rhodium-catalyzed transfer hydrogenation of the pyridinium salt using a hydrogen source like formic acid. This step generates a dihydropyridine (B1217469) intermediate. nih.govacs.org

Hydrolysis and Ring Opening : The dihydropyridine intermediate is then intercepted by water, which is present in the reaction medium. This leads to the hydrolysis and subsequent ring-opening of the dihydropyridine, forming a dicarbonyl intermediate. nih.gov

Reductive Amination and Ring Closure : The dicarbonyl intermediate then undergoes a reductive amination with an exogenous chiral primary amine. This step involves the formation of an iminium ion, which is subsequently reduced. nih.gov An intramolecular cyclization then occurs, forming the new piperidine ring and incorporating the nitrogen atom from the chiral amine. This process effectively replaces the original nitrogen of the pyridine ring. nih.govdicp.ac.cn

This elegant cascade of reactions allows for the direct conversion of readily available pyridinium salts into highly valuable and structurally complex chiral piperidines. researchgate.netdicp.ac.cn

The following table provides a simplified overview of the mechanistic steps in the asymmetric reductive transamination of a pyridinium salt.

| Step | Intermediate | Key Transformation |

| 1 | Pyridinium Salt | Rh-catalyzed transfer hydrogenation |

| 2 | Dihydropyridine | Hydrolysis and ring-opening |

| 3 | Dicarbonyl Intermediate | Reductive amination with a chiral amine |

| 4 | Amino Ketone | Intramolecular cyclization |

| 5 | Chiral Piperidine | Final product formation |

This table outlines the plausible mechanistic pathway for the rhodium-catalyzed asymmetric reductive transamination. nih.gov

Advanced Analytical Characterization Techniques for 3 Fluoro 3 Phenylpiperidine Hydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for determining the molecular structure of 3-Fluoro-3-phenylpiperidine hydrochloride by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide a complete picture of its chemical structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the phenyl ring and the piperidine (B6355638) ring. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring would appear more upfield, with their chemical shifts influenced by the presence of the electronegative fluorine atom and the adjacent nitrogen. The proton on the nitrogen would be expected to appear as a broad signal due to proton exchange and coupling to the nitrogen nucleus.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The carbon atom bonded to the fluorine (C3) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature confirming the presence of the C-F bond.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly valuable and sensitive technique. dtu.dk It would show a single resonance, and its coupling to adjacent protons (²JHF and ³JHF) would further confirm the substitution pattern on the piperidine ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine and phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3-Fluoro-3-phenylpiperidine Moiety

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |

|---|---|---|---|

| Phenyl-H | ~7.2 - 7.5 | - | H-H couplings |

| Phenyl-C | - | ~125 - 140 | - |

| Piperidine C2-H | ~3.0 - 3.5 | - | Geminal and vicinal H-H, H-F couplings |

| Piperidine C3 | - | ~90 - 95 | Large ¹JCF coupling |

| Piperidine C4-H | ~1.8 - 2.5 | - | Geminal and vicinal H-H, H-F couplings |

| Piperidine C5-H | ~1.8 - 2.5 | - | Geminal and vicinal H-H couplings |

| Piperidine C6-H | ~3.0 - 3.5 | - | Geminal and vicinal H-H couplings |

| N-H | Broad, variable | - | - |

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from both the aromatic phenyl ring and the aliphatic piperidine ring, and C=C stretching from the aromatic ring. A crucial band would be the C-F stretch, typically observed in the 1000-1400 cm⁻¹ region. As a hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretching of the protonated amine would be prominent, usually in the 2400-3000 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| N⁺-H (Ammonium salt) | 2400 - 3000 (broad) | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-N | 1000 - 1250 | Stretch |

| C-F | 1000 - 1400 | Stretch |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can reveal structural details.

For 3-Fluoro-3-phenylpiperidine (the free base, with a molecular weight of approximately 179.23 g/mol ), high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would confirm the exact mass and elemental formula (C₁₁H₁₄FN). scbt.com In techniques like Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), the molecule would undergo fragmentation. nih.gov Expected fragmentation pathways would involve the loss of small neutral molecules or radicals from the piperidine ring and cleavage of the bond between the phenyl and piperidine moieties. The protonated molecule [M+H]⁺ would be observed at m/z 180.11830. uni.lu

Table 3: Predicted Mass Spectrometry Data for 3-Fluoro-3-phenylpiperidine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 179.11 | Molecular Ion (free base) |

| [M+H]⁺ | 180.12 | Protonated Molecule (free base) |

| [M+Na]⁺ | 202.10 | Sodium Adduct (free base) |

Predicted data based on related compounds. uni.lu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, one can determine precise bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, the analysis would confirm the connectivity of the atoms, the chair conformation of the piperidine ring, and the relative orientation of the phenyl and fluoro substituents. researchgate.net This technique is indispensable for unambiguously establishing the stereochemistry of the molecule.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit. |

| Atomic Coordinates | Gives the precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Confirms molecular geometry and connectivity. |

| Torsion Angles | Describes the conformation of the piperidine ring and substituent orientation. |

| Absolute Configuration | Determines the R/S configuration if the molecule is chiral. |

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation and quantification of non-volatile compounds. google.com For this compound, a reversed-phase method using a C18 column would likely be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, monitoring at a wavelength where the phenyl ring absorbs. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net While the hydrochloride salt is non-volatile, the free base form of 3-Fluoro-3-phenylpiperidine could be analyzed by GC-MS. The technique provides both a retention time for identification and a mass spectrum for structural confirmation. cfsre.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique couples HPLC with tandem mass spectrometry. nih.gov It is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices. By selecting the parent ion and monitoring specific fragment ions (Selected Reaction Monitoring), LC-MS/MS provides excellent specificity and low limits of detection.

Table 5: Overview of Chromatographic Techniques

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water + modifier | UV-Vis, Diode Array Detector (DAD) |

| GC-MS | Mid-polarity (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) |

| LC-MS/MS | Reversed-Phase C18 | Methanol/Water + modifier | Triple Quadrupole Mass Spectrometer (ESI) |

Derivatization Strategies for 3 Fluoro 3 Phenylpiperidine Hydrochloride

Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a key site for functionalization. Its nucleophilic character allows for a variety of chemical transformations to introduce new substituents. These reactions are fundamental in medicinal chemistry for modulating a compound's properties. whiterose.ac.uk Common strategies for modifying the piperidine nitrogen include alkylation, acylation, and sulfonylation. whiterose.ac.ukpsu.edu

N-Alkylation: This process involves the addition of an alkyl group to the nitrogen atom. Reductive amination is a widely used method for this purpose. whiterose.ac.uk Other techniques can also be employed to introduce various alkyl or substituted alkyl chains.

N-Acylation: Acylation introduces an acyl group (R-C=O) onto the piperidine nitrogen, forming an amide. whiterose.ac.ukpsu.edu This transformation is typically achieved by reacting the parent amine with acylating agents like acyl chlorides or acid anhydrides. This modification can influence the molecule's electronic properties and hydrogen bonding capacity.

N-Sulfonylation: The formation of a sulfonamide occurs when the piperidine nitrogen reacts with a sulfonyl chloride. whiterose.ac.uk This introduces a sulfonyl group (-SO₂R) and can significantly alter the steric and electronic environment around the nitrogen atom.

The table below summarizes common functionalization reactions for the piperidine nitrogen.

| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Moiety |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Alkyl | Tertiary Amine |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Acyl | Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonyl | Sulfonamide |

Modifications of the Phenyl Ring

The phenyl ring of 3-Fluoro-3-phenylpiperidine presents another avenue for derivatization. Introducing substituents onto the aromatic ring can systematically alter the compound's lipophilicity, electronic distribution, and steric profile. Phenylpiperidine derivatives with various substitutions on the phenyl ring are common in medicinal chemistry, including those with halo, alkyl, and hydroxyl groups. wikipedia.org

Electrophilic aromatic substitution is a primary method for functionalizing aromatic rings. The specific position of substitution (ortho, meta, para) is directed by the existing substituents on the ring—in this case, the fluorine atom and the piperidine ring.

Common modifications to the phenyl ring include:

Halogenation: Introduction of halogen atoms such as chlorine or bromine.

Nitration: Addition of a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂).

Alkylation: Attachment of alkyl chains via Friedel-Crafts alkylation.

Acylation: Introduction of an acyl group via Friedel-Crafts acylation.

The following table details examples of phenyl ring modifications found in various phenylpiperidine analogs. wikipedia.org

| Substituent | Position on Phenyl Ring | Example Compound Class |

| Fluoro (F) | para | Selective Serotonin (B10506) Reuptake Inhibitors wikipedia.org |

| Ethyl (Et) | para | Antidepressants wikipedia.org |

| Hydroxyl (OH) | meta | Opioid Analgesics wikipedia.org |

| Chloro (Cl) | para | Monoamine Reuptake Inhibitors wikipedia.org |

Introduction of Fluorescent or Labeling Moieties

To facilitate biological studies, such as bioimaging and binding assays, fluorescent tags or other labels can be covalently attached to the 3-Fluoro-3-phenylpiperidine structure. nih.govmdpi.com The piperidine nitrogen is the most common and convenient site for attaching such moieties due to its reactivity as a secondary amine. psu.edu

The process involves using a fluorophore that has been chemically modified to include an amine-reactive group. researchgate.net Common amine-reactive functionalities on fluorescent dyes include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which react with the piperidine nitrogen to form stable amide or thiourea (B124793) linkages, respectively.

Several classes of fluorophores can be utilized, each with distinct spectral properties. researchgate.net

Coumarins: These are blue-emitting fluorophores often used for their relatively small size. rsc.org For instance, a coumarin (B35378) derivative can be prepared with a carboxylic acid that is then activated to react with the piperidine nitrogen. rsc.org

Cyanines (Cy dyes): This class of dyes, such as Cy5, offers a wide range of emission wavelengths, often in the far-red and near-infrared regions, which is advantageous for in vivo imaging due to reduced background autofluorescence. nih.gov

Other Dyes: A variety of commercial dyes with different core structures (e.g., pyrene, carbopyronin, oxazine) are available with amine-reactive groups, allowing for tailored selection based on the specific experimental requirements. researchgate.net

This labeling strategy enables the visualization and tracking of the molecule in biological systems, providing insights into its distribution, cellular uptake, and interaction with potential targets. nih.govnih.gov

The table below outlines common strategies for fluorescently labeling amine-containing compounds.

| Fluorophore Class | Amine-Reactive Group | Resulting Linkage | Typical Emission Color |

| Coumarin Derivatives | N-Acylbenzotriazole rsc.org | Amide | Blue |

| Cyanine Dyes (e.g., Cy5) | NHS Ester | Amide | Red / Far-Red |

| Alexa Fluor Dyes | NHS Ester | Amide | Varies (Blue to Near-IR) |

| ATTO Dyes | NHS Ester | Amide | Varies (Visible to Near-IR) |

Future Directions and Research Opportunities in 3 Fluoro 3 Phenylpiperidine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

Key areas of development include:

Catalytic Hydrogenation of Fluoropyridines: Building upon existing methods, the use of heterogeneous catalysts for the cis-selective hydrogenation of fluoropyridines presents a robust and scalable approach. Future research will likely focus on developing more active and selective catalysts that can operate under milder conditions and are easily recyclable, thereby improving the sustainability of the process. acs.orgnih.gov

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reaction control, and higher yields. The development of flow-based processes for the synthesis of 3-fluoro-3-phenylpiperidine hydrochloride could lead to more efficient and sustainable manufacturing.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. The application of biocatalysts, such as transaminases, for the asymmetric synthesis of fluorinated piperidines could provide highly selective and environmentally friendly routes to chiral intermediates.

Alternative Solvents: The pharmaceutical industry is actively seeking to replace hazardous solvents with greener alternatives. Research into the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions for the synthesis of this compound will be a critical area of focus. unife.itrasayanjournal.co.in

| Synthetic Approach | Key Features | Potential Sustainability Gains |

| Heterogeneous Catalysis | Use of reusable solid-supported catalysts. | Reduced catalyst waste, easier product purification. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, higher efficiency, reduced solvent usage. |

| Biocatalysis | Employment of enzymes for specific transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Green Solvents | Utilization of environmentally friendly solvent systems. | Reduced environmental impact, improved worker safety. |

Exploration of Advanced Stereoselective Methodologies

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of advanced stereoselective synthetic methods is of utmost importance.

Future research will likely focus on:

Asymmetric Hydrogenation: The use of chiral catalysts, particularly those based on iridium and rhodium, for the asymmetric hydrogenation of pyridinium (B92312) salt precursors has shown great promise in establishing the desired stereocenters. acs.orgnih.gov Further development of more efficient and enantioselective catalyst systems will be a key research direction.

Enantioselective Fluorination: Catalytic enantioselective fluorination represents a direct approach to installing the fluorine atom with high stereocontrol. nih.govresearchgate.net Advances in both transition-metal-catalyzed and organocatalytic enantioselective fluorination will be instrumental in accessing specific enantiomers of this compound. mdpi.com

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in-situ racemization of the starting material, dynamic kinetic resolution can theoretically convert a racemate into a single enantiomer with 100% yield. The application of this strategy to intermediates in the synthesis of this compound could significantly improve efficiency.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions remains a reliable strategy. The development of novel, easily cleavable chiral auxiliaries could provide practical routes to enantioenriched this compound.

| Stereoselective Method | Catalyst/Reagent Type | Key Advantages |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | High enantioselectivity, potential for scalability. |

| Enantioselective Fluorination | Chiral transition metal complexes or organocatalysts | Direct installation of the chiral C-F bond. |

| Dynamic Kinetic Resolution | Combination of a resolving agent and a racemization catalyst | High theoretical yields of a single enantiomer. |

| Chiral Auxiliary Control | Covalently attached chiral molecule | Predictable stereochemical outcome. |

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is essential for process optimization and the development of more efficient methodologies.

Future research should focus on:

Computational and Experimental Mechanistic Studies: A combination of computational modeling and experimental studies can provide detailed insights into the transition states and intermediates of key reactions, such as catalytic enantioselective fluorination and asymmetric hydrogenation. researchgate.net

Kinetics and Reaction Profiling: Detailed kinetic analysis of the synthetic steps will help in identifying rate-limiting steps and optimizing reaction conditions for improved yield and selectivity.

Understanding Catalyst Behavior: For catalytic reactions, in-depth studies of the catalyst's active species, deactivation pathways, and the role of ligands are crucial for developing more robust and efficient catalytic systems.

Advanced Computational Design and Prediction

In silico methods are becoming increasingly indispensable in drug discovery and development. For this compound and its analogs, computational tools can accelerate the design and optimization process.

Future directions in this area include:

ADMET Prediction: The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel fluoro-phenylpiperidine analogs will be crucial for prioritizing candidates for synthesis and experimental testing. nih.govnih.govmdpi.comnih.govnih.govresearchgate.netiapchem.org

Chemoinformatic Library Design: Chemoinformatics can be employed to design focused libraries of 3-fluoro-3-phenylpiperidine derivatives with desirable physicochemical properties and a high probability of biological activity. nih.gov

Conformational Analysis: Computational studies can provide a deeper understanding of the conformational preferences of the fluorinated piperidine (B6355638) ring, which is critical for its interaction with biological targets.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to predict various molecular properties, such as pKa and reactivity, which are important for understanding the behavior of these compounds in biological systems.

| Computational Tool | Application in Fluoro-Phenylpiperidine Research |

| ADMET Prediction Models | Early-stage assessment of drug-likeness and potential liabilities. |

| Chemoinformatics | Design of targeted compound libraries for screening. |

| Molecular Dynamics | Simulation of the conformational behavior in different environments. |

| Quantum Mechanics | Calculation of electronic properties and reaction mechanisms. |

Expansion of Structure-Activity Relationship Databases for Fluoro-Phenylpiperidines

A comprehensive understanding of the structure-activity relationships (SAR) of fluoro-phenylpiperidines is vital for the rational design of new and improved therapeutic agents.

Future efforts should be directed towards:

Systematic SAR Studies: The synthesis and biological evaluation of systematically modified 3-fluoro-3-phenylpiperidine analogs will provide valuable data for understanding the impact of structural changes on activity and selectivity. nih.govresearchgate.netresearchgate.netnih.goveurekaselect.com

Development of Publicly Accessible Databases: The creation of curated, publicly accessible databases containing the chemical structures and biological activities of fluoro-phenylpiperidine derivatives would be a valuable resource for the scientific community. nih.goved.ac.uknih.govclick2drug.orgneovarsity.org This would facilitate data sharing and the development of predictive SAR models.

Integration with Computational Models: Integrating experimental SAR data with computational models can lead to a more profound understanding of the key structural features required for a desired biological activity and can guide the design of next-generation compounds.

| Database Type | Potential Content for Fluoro-Phenylpiperidines |

| Chemical Structure Databases | 2D and 3D structures of synthesized analogs. |

| Bioactivity Databases | Pharmacological data (e.g., Ki, IC50) against various targets. |

| ADMET Databases | Experimentally determined ADMET properties. |

| Integrated Platforms | Combination of chemical, biological, and computational data. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-3-phenylpiperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Routes : Common methods involve nucleophilic substitution or fluorination of precursor piperidine derivatives. For example, fluorination of 3-phenylpiperidine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Optimization : Adjust reaction temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., dichloromethane or THF) to improve yield. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (using ethanol/water mixtures) or column chromatography .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Analytical Workflow :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities.

- Structural Confirmation : Employ H/F NMR to verify fluorination at the 3-position and absence of byproducts (e.g., diastereomers). Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How should this compound be stored to ensure long-term stability?

- Best Practices :

- Temperature : Store at –20°C in desiccated conditions to minimize hydrolysis.

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Stability Testing : Periodically analyze via HPLC to detect decomposition (e.g., free piperidine formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Approach :

- Dose-Dependency : Conduct dose-response assays (e.g., IC curves) to clarify conflicting receptor affinity data.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH to reduce variability.

- Control Experiments : Compare with structurally analogous compounds (e.g., 3-trifluoromethyl-piperidine derivatives) to isolate fluorine-specific effects .

Q. What strategies are effective for resolving stereochemical challenges during synthesis?

- Chiral Resolution :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during fluorination to control enantiomeric excess.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How does fluorine substitution at the 3-position influence metabolic stability and bioavailability?

- Pharmacokinetic Analysis :

- In Vitro Assays : Assess metabolic stability using liver microsomes (e.g., human CYP450 enzymes) and LC-MS/MS to quantify metabolite formation.

- LogP Measurement : Compare with non-fluorinated analogs to evaluate lipophilicity changes. Fluorine often enhances membrane permeability but may reduce solubility .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in fluorinated piperidines?

- SAR Framework :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 3-CF, 3-Cl) on the phenyl ring.

- Biological Testing : Use standardized assays (e.g., radioligand binding for dopamine receptors) to correlate substituent effects with activity.

- Computational Modeling : Perform DFT calculations to map electronic effects of fluorine on binding affinity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Validation Protocol :

- Cross-Laboratory Replication : Reproduce synthesis and characterization in independent labs.

- Reference Standards : Use certified analytical standards (e.g., USP-grade) for calibration.

- Advanced Techniques : Validate NMR assignments via C-F coupling constants or 2D NMR (HSQC, COSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.